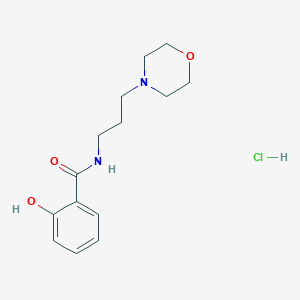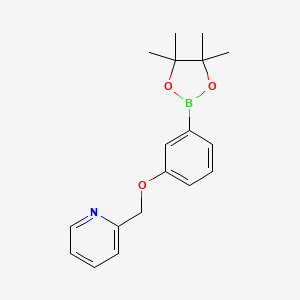
Titanacetylacetonat tiaca 95
概要
説明
Titanacetylacetonat tiaca 95 is a coordination complex derived from the acetylacetonate anion and titanium ions . It has a molecular formula of C20H32O8Ti and a molecular weight of 448.3 g/mol.
Synthesis Analysis
The synthesis of such complexes typically involves the treatment of a metal salt with acetylacetone . The addition of a base assists in the removal of a proton from acetylacetone, shifting the equilibrium in favor of the complex .Molecular Structure Analysis
In the majority of its complexes, acac forms six-membered chelate rings . Both oxygen atoms bind to the metal to form this six-membered chelate ring .Chemical Reactions Analysis
Acetylacetonate complexes are often used as catalyst precursors and reagents . They are soluble in organic solvents, unlike the related metal halides .Physical and Chemical Properties Analysis
This compound is a coordination complex with a molecular weight of 448.3 g/mol. More specific physical and chemical properties were not found in the search results.科学的研究の応用
1. Cancer Treatment Research
- Titanocene dichloride has been evaluated as a potential anticancer agent. Studies have focused on its effects against various cancers, including renal-cell carcinoma and breast cancer. Although some trials indicated mild to moderate toxicities, titanocene dichloride did not show significant advantages in therapy for renal-cell carcinoma or metastatic breast cancer (Lümmen et al., 1998), (Kröger et al., 2000).
2. In Vitro Anticancer Properties
- Organometallic compounds containing titanocene have been studied for their anticancer properties in vitro. These studies have shown that certain titanocene compounds are effective against renal and prostate cancer cell lines, suggesting a potential role in cancer treatment (Fernández-Gallardo et al., 2014).
3. Nanocomposite Fabrication
- Research has explored the use of nanostructured materials such as aluminium titanate (tialite) for producing nanocomposites. These materials have potential applications in various industries due to their enhanced mechanical properties (Azarniya & Hosseini, 2015).
4. Chemical Synthesis and Material Science
- Studies involving titanocene dichloride and similar compounds have contributed to the development of new synthesis methods and materials. This includes the fabrication of thin films and other materials with specific properties, potentially useful in various technological applications (Raj et al., 2010).
5. Photocatalytic Applications
- Research has also explored the photocatalytic properties of titanium-based compounds. For example, titania-coated nanoparticles activated by near-infrared light have been studied for their potential in cancer treatment, leveraging the generation of reactive oxygen species (Idris et al., 2014).
作用機序
Target of Action
Titanacetylacetonat Tiaca 95, also known as Titanium acetylacetonate, is a coordination complex derived from the acetylacetonate anion and titanium ions . The primary targets of this compound are metal ions, usually transition metals .
Mode of Action
This compound interacts with its targets by forming a six-membered chelate ring . Both oxygen atoms in the acetylacetonate anion bind to the metal to form this ring . This interaction results in the formation of complexes that are soluble in organic solvents, unlike the related metal halides .
Biochemical Pathways
It’s known that metal acetylacetonates, including titanium acetylacetonate, are sometimes used as catalyst precursors and reagents . Therefore, they may influence various biochemical pathways by acting as catalysts for certain reactions.
Pharmacokinetics
Given its molecular structure and weight , it’s likely that these properties would be influenced by factors such as the compound’s solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a catalyst precursor and reagent . By facilitating certain reactions, it can influence the synthesis of various compounds and the progression of numerous biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature
Safety and Hazards
生化学分析
Biochemical Properties
Titanacetylacetonat tiaca 95 plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis and polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can form complexes with proteins that contain thiol groups, leading to the stabilization of these proteins. Additionally, it can interact with enzymes involved in oxidative phosphorylation, thereby influencing cellular respiration and energy production .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the upregulation of genes involved in antioxidant defense mechanisms. This compound also affects cellular metabolism by enhancing the activity of enzymes involved in the tricarboxylic acid cycle, thereby increasing ATP production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance cellular function and promote tissue repair. At high doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range. Beyond this range, adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to energy production and detoxification. It interacts with enzymes such as pyruvate dehydrogenase and cytochrome c oxidase, which are crucial for cellular respiration. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid cycle and the electron transport chain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, including the mitochondria and the nucleus. This distribution is essential for its biological activity, as it allows this compound to interact with its target biomolecules effectively .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. It has been found to localize primarily in the mitochondria, where it exerts its effects on cellular respiration and energy production. Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other regulatory proteins. The localization of this compound is directed by specific targeting signals and post-translational modifications .
特性
IUPAC Name |
4-hydroxypent-3-en-2-one;titanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSXWUYLAWPLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



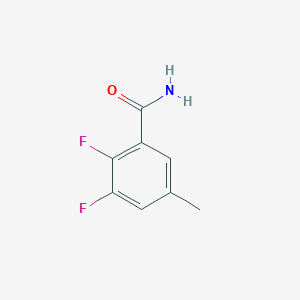
![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)
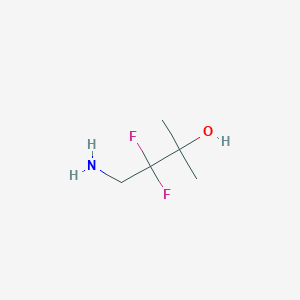
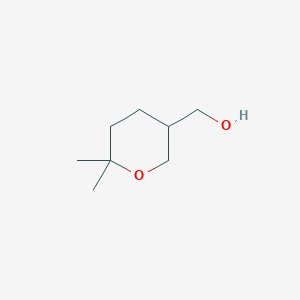
![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)
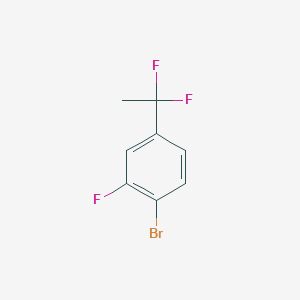
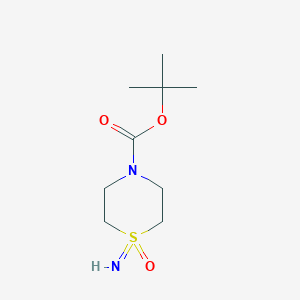


![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)

